
Spectroscopic Profile of 6-Bromoquinolin-3-ol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Bromoquinolin-3-ol

Cat. No.: B1285044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
bromoquinolin-3-ol. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents a combination of predicted data, analysis based on

analogous compounds, and standardized experimental protocols. This information is intended

to serve as a valuable resource for the identification, characterization, and quality control of 6-
bromoquinolin-3-ol in a research and development setting.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 6-
bromoquinolin-3-ol. These values are derived from computational predictions and comparison

with structurally similar compounds, such as 6-bromoquinoline and various hydroxyquinolines.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz,
DMSO-d₆)
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Proton Assignment
Predicted Chemical
Shift (δ) [ppm]

Predicted
Multiplicity

Predicted Coupling
Constant (J) [Hz]

H-2 ~8.5 - 8.7 d ~2.5

H-4 ~7.3 - 7.5 d ~2.5

H-5 ~7.8 - 8.0 d ~9.0

H-7 ~7.6 - 7.8 dd ~9.0, 2.2

H-8 ~8.1 - 8.3 d ~2.2

OH-3 ~9.5 - 10.5 br s -

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary

based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz,
DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C-2 ~145 - 148

C-3 ~150 - 153

C-4 ~110 - 113

C-4a ~128 - 131

C-5 ~125 - 128

C-6 ~118 - 121

C-7 ~133 - 136

C-8 ~129 - 132

C-8a ~146 - 149

Note: Chemical shifts are referenced to the solvent peak. These are estimated values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Broad, Strong O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~1620 - 1450 Medium to Strong
C=C and C=N stretching

(quinoline ring)

~1350 - 1250 Strong C-O stretch (phenol)

~1100 - 1000 Medium C-H in-plane bending

~900 - 675 Medium to Strong C-H out-of-plane bending

~600 - 500 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes

[M]⁺ 222.96, 224.96

Molecular ion peak with

characteristic bromine isotopic

pattern (¹⁹Br/⁸¹Br)

[M-H]⁺ 221.96, 223.96 Loss of a hydrogen atom

[M-CO]⁺ 194.97, 196.97 Loss of carbon monoxide

[M-Br]⁺ 144.04 Loss of the bromine atom

Note: m/z values are for the most abundant isotopes. The presence of bromine results in a

characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 6-
bromoquinolin-3-ol. These protocols are based on standard laboratory procedures for the

analysis of heterocyclic organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of 6-bromoquinolin-3-ol for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

If necessary, filter the solution through a small plug of glass wool to remove any particulate

matter.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard one-pulse sequence.

Temperature: 298 K.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1285044?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature: 298 K.

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Referencing: The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using

a hydraulic press.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or the KBr pellet) should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction:
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The sample can be introduced via direct infusion, or after separation using Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will

depend on the sample's volatility and thermal stability.

Ionization:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or

thermally labile molecules.

Mass Analysis:

The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a

mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Detection:

The detector records the abundance of each ion, generating a mass spectrum that shows

the relative intensity of ions as a function of their m/z ratio.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or synthesized compound like 6-bromoquinolin-3-ol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Bromoquinolin-3-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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